Rosiptor

Catalog No.
S541827
CAS No.
782487-28-9
M.F
C20H35NO2
M. Wt
321.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosiptor

CAS Number

782487-28-9

Product Name

Rosiptor

IUPAC Name

(1S,3S,4R)-4-[(3aS,4R,5S,7aS)-4-(aminomethyl)-7a-methyl-1-methylidene-3,3a,4,5,6,7-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol

Molecular Formula

C20H35NO2

Molecular Weight

321.5 g/mol

InChI

InChI=1S/C20H35NO2/c1-13-4-5-17-16(11-21)18(7-9-19(13,17)2)20(3)8-6-15(23)10-14(20)12-22/h14-18,22-23H,1,4-12,21H2,2-3H3/t14-,15+,16+,17+,18+,19-,20+/m1/s1

InChI Key

MDEJTPWQNNMAQF-BVMLLJBZSA-N

SMILES

CC1(CCC(CC1CO)O)C2CCC3(C(C2CN)CCC3=C)C

Solubility

Soluble in DMSO

Synonyms

Rosiptor; AQX-1125; AQX 1125; AQX1125

Canonical SMILES

CC1(CCC(CC1CO)O)C2CCC3(C(C2CN)CCC3=C)C

Isomeric SMILES

C[C@@]1(CC[C@@H](C[C@@H]1CO)O)[C@H]2CC[C@]3([C@H]([C@@H]2CN)CCC3=C)C

Description

The exact mass of the compound Rosiptor is 321.2668 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rosiptor, also known as Rosiptor acetate or AQX-1125, is a small molecule drug that acts as an activator of the enzyme SHIP1 (Phosphatidylinositol-3,4,5-trisphosphate 5-phosphatase 1). The molecular formula of Rosiptor is C22H39NO4, and it has a molecular weight of 369.56 g/mol. This compound has garnered attention for its potential therapeutic applications in various inflammatory conditions due to its ability to modulate cellular signaling pathways associated with inflammation and immune responses .

Rosiptor's mechanism of action involved activating SHIP1, an enzyme that helps regulate cellular signaling pathways involved in inflammation []. By activating SHIP1, Rosiptor aimed to reduce the production of inflammatory mediators and dampen the immune response [].

Development of Rosiptor was discontinued due to a lack of efficacy in clinical trials, not safety concerns []. However, as with any drug candidate, there is always a potential for unforeseen side effects.

Limitations

Due to the discontinued development of Rosiptor, detailed scientific information on the compound is limited. The information above is based on publicly available data from news articles and pharmaceutical company websites [, ].

Here's what we can explore:

  • Misspelling: It's possible "Rosiptor" is a misspelling of a known scientific term. Some possibilities include:
    • Resistor: This is a common electrical component used to control the flow of current in a circuit .
    • Biosensor: These are devices that combine a biological recognition element with a transducer to detect and measure a biological analyte .

If you have any additional context about where you encountered "Rosiptor" it might help narrow down the possibility of a misspelling.

  • Limited Field Term: There's a chance "Rosiptor" is a specific term used within a particular field of research or a company. If you have any additional information about the context in which you found this term, searching for it within that specific field might yield some results.
, primarily involving:

  • Oxidation: The addition of oxygen or the removal of hydrogen.
  • Reduction: The addition of hydrogen or the removal of oxygen.
  • Substitution: The replacement of one atom or group of atoms with another.

These reactions typically require controlled conditions, including specific temperatures and pressures, to yield the desired products. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Rosiptor exhibits significant biological activity by selectively activating SHIP1. This activation inhibits the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial in regulating pro-inflammatory cytokine production. Consequently, Rosiptor has been studied for its potential to reduce inflammation and alleviate symptoms associated with conditions such as asthma, bladder pain syndrome/interstitial cystitis, and chronic prostatitis/chronic pelvic pain syndrome. Its mechanism involves the modulation of immune cell function and cytokine release .

Rosiptor has been explored for various applications across different fields:

  • Medical Research: Investigated for its potential therapeutic effects on inflammatory diseases.
  • Drug Development: Used as a lead compound in the development of anti-inflammatory drugs.
  • Biological Studies: Serves as a tool for studying cellular signaling pathways related to inflammation and immune responses .

Research on Rosiptor's interactions has focused on its role in cellular signaling pathways. By activating SHIP1, Rosiptor influences downstream signaling events that regulate inflammation and immune cell activity. Studies have shown that this compound can effectively reduce cytokine production and inhibit mast cell activation, highlighting its potential as an anti-inflammatory agent.

Several compounds share similarities with Rosiptor in terms of their biological activity or mechanism of action:

Compound NameMechanismUnique Features
PI3K inhibitorsInhibit PI3K pathwayDirectly block PI3K rather than activating SHIP1
Other SHIP1 activatorsActivate SHIP1Vary in selectivity and potency compared to Rosiptor
AQX-1125Same as RosiptorDifferent formulations or derivatives

Rosiptor's uniqueness lies in its selective activation of SHIP1, contrasting with other compounds that either inhibit the PI3K pathway or activate SHIP1 without the same specificity. This selectivity enhances its therapeutic potential in treating inflammatory diseases .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

321.266779359 g/mol

Monoisotopic Mass

321.266779359 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6R5034F862

Wikipedia

Rosiptor

Dates

Modify: 2023-08-15
1: Nickel JC, Egerdie B, Davis E, Evans R, Mackenzie L, Shrewsbury SB. A Phase II Study of the Efficacy and Safety of the Novel Oral SHIP1 Activator AQX-1125 in Subjects with Moderate to Severe Interstitial Cystitis/Bladder Pain Syndrome. J Urol. 2016 Sep;196(3):747-54. doi: 10.1016/j.juro.2016.03.003. Epub 2016 Mar 9. PubMed PMID: 26968644.
2: Chuang YC, Chermansky C, Kashyap M, Tyagi P. Investigational drugs for bladder pain syndrome (BPS) / interstitial cystitis (IC). Expert Opin Investig Drugs. 2016;25(5):521-9. doi: 10.1517/13543784.2016.1162290. Epub 2016 Mar 22. PubMed PMID: 26940379.
3: Leaker BR, Barnes PJ, O'Connor BJ, Ali FY, Tam P, Neville J, Mackenzie LF, MacRury T. The effects of the novel SHIP1 activator AQX-1125 on allergen-induced responses in mild-to-moderate asthma. Clin Exp Allergy. 2014 Sep;44(9):1146-53. doi: 10.1111/cea.12370. PubMed PMID: 25040039.
4: Stenton GR, Mackenzie LF, Tam P, Cross JL, Harwig C, Raymond J, Toews J, Wu J, Ogden N, MacRury T, Szabo C. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo. Br J Pharmacol. 2013 Mar;168(6):1506-18. doi: 10.1111/bph.12039. PubMed PMID: 23121445; PubMed Central PMCID: PMC3596654.
5: Stenton GR, Mackenzie LF, Tam P, Cross JL, Harwig C, Raymond J, Toews J, Chernoff D, MacRury T, Szabo C. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 2. Efficacy studies in allergic and pulmonary inflammation models in vivo. Br J Pharmacol. 2013 Mar;168(6):1519-29. doi: 10.1111/bph.12038. PubMed PMID: 23121409; PubMed Central PMCID: PMC3596655.
6: Croydon L. BioPartnering North America--Spotlight on Canada. IDrugs. 2010 Mar;13(3):159-61. PubMed PMID: 20191430.

Explore Compound Types